1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as chlorobenzyl, methoxy, and thiophene in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA typically involves the reaction of 4-chlorobenzylamine with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nucleophilic substitution of the chlorobenzyl group may result in a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-methoxyethyl)urea: Lacks the thiophene ring, which may affect its biological activity.
1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylethyl)urea: Contains a phenyl group instead of a thiophene ring, which may result in different chemical and biological properties.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA is unique due to the presence of the 5-methylthiophene ring, which may confer specific electronic and steric properties, potentially leading to unique biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-11-3-8-15(22-11)14(21-2)10-19-16(20)18-9-12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSWFYCEBUCINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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